(1-(Thiophen-2-yl)ethyl)hydrazine
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Overview
Description
(1-(Thiophen-2-yl)ethyl)hydrazine is an organic compound that features a thiophene ring substituted with an ethyl group and a hydrazine moiety. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, which is known for its diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Thiophen-2-yl)ethyl)hydrazine typically involves the reaction of thiophene derivatives with ethyl hydrazine under controlled conditions. One common method is the condensation reaction between thiophene-2-carboxaldehyde and ethyl hydrazine in the presence of a catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(1-(Thiophen-2-yl)ethyl)hydrazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazine moiety to amines.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiophene oxides, while reduction can produce ethylamines. Substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
(1-(Thiophen-2-yl)ethyl)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development and therapeutic applications.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-(Thiophen-2-yl)ethyl)hydrazine involves its interaction with molecular targets and pathways within biological systems. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, the thiophene ring can interact with cellular receptors and signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxaldehyde: A precursor in the synthesis of (1-(Thiophen-2-yl)ethyl)hydrazine.
Ethyl hydrazine: Another precursor used in the synthesis.
Thiophene derivatives: Compounds with similar structures and properties.
Uniqueness
This compound is unique due to its specific combination of a thiophene ring and a hydrazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1016752-26-3 |
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Molecular Formula |
C6H10N2S |
Molecular Weight |
142.22 g/mol |
IUPAC Name |
1-thiophen-2-ylethylhydrazine |
InChI |
InChI=1S/C6H10N2S/c1-5(8-7)6-3-2-4-9-6/h2-5,8H,7H2,1H3 |
InChI Key |
CNGBRWWRRSFZPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)NN |
Origin of Product |
United States |
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